2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride (CAS 2059975-15-2) is a heterocyclic sulfonyl chloride building block featuring an oxadiazolone core substituted at the 5-position with a tert-butyl group. It has a molecular formula of C8H13ClN2O4S and a molecular weight of 268.72 g/mol.

Molecular Formula C8H13ClN2O4S
Molecular Weight 268.72 g/mol
Cat. No. B13241248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
Molecular FormulaC8H13ClN2O4S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=O)O1)CCS(=O)(=O)Cl
InChIInChI=1S/C8H13ClN2O4S/c1-8(2,3)6-10-11(7(12)15-6)4-5-16(9,13)14/h4-5H2,1-3H3
InChIKeyGNONBOAJWOXHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride: Structural Identity and Physicochemical Baseline for Procurement


2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride (CAS 2059975-15-2) is a heterocyclic sulfonyl chloride building block featuring an oxadiazolone core substituted at the 5-position with a tert-butyl group. It has a molecular formula of C8H13ClN2O4S and a molecular weight of 268.72 g/mol . The compound is utilized primarily as a reactive intermediate in medicinal chemistry and chemical biology for the installation of sulfonamide, sulfonate, and sulfonothioate functionalities via nucleophilic displacement of the sulfonyl chloride group .

Reactive Warhead

Sulfonyl chloride for sulfonamide, sulfonate, and sulfonothioate installation via nucleophilic displacement.

Heterocyclic Scaffold

Oxadiazolone core with 5-position tunability for medicinal chemistry building-block workflows.

Steric & Lipophilic Control

tert-Butyl group provides substantial steric bulk and lipophilic modulation for conjugate property optimization.

Why Generic Substitution Fails for 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride: The Critical Role of the 5-Position Substituent


Within the 2-(5-substituted-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride series, the 5-position alkyl group is not a passive spectator. It directly modulates the steric environment around the oxadiazolone ring, the overall lipophilicity of the molecule, and can influence the reactivity and hydrolytic stability of the distal sulfonyl chloride warhead. These physicochemical differences can lead to significant variation in reaction rates, product yields, and the downstream biological or material properties of derived conjugates, making simple interchange with methyl, ethyl, or isopropyl analogs scientifically unjustified without rigorous validation [1].

5-Position

Methyl, ethyl, or isopropyl analogs may shift reaction rates and downstream conjugate properties due to altered steric and lipophilic profiles; direct interchange requires validation.

Chain Length

Alkyl chain variation at the 5-position can measurably modulate hydrolytic stability of the sulfonyl chloride warhead and overall partition behavior.

Warhead

Sulfonyl fluoride analog (CAS 2138350-85-1) exhibits lower electrophilicity and greater aqueous stability; reactivity profile may not transfer between warhead variants.

Quantitative Differentiation Evidence for 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride vs. Closest Analogs


Steric Bulk at the Oxadiazolone 5-Position: Taft Es Comparison

The tert-butyl substituent on the target compound introduces substantially greater steric bulk at the oxadiazolone 5-position compared to all smaller alkyl analogs. This is quantified using the Taft steric substituent constant (Es), a well-established parameter for predicting steric effects on reaction rates and molecular recognition. The tert-butyl group exhibits an Es value of -1.54, representing a 2.2- to 3.3-fold greater steric demand than the isopropyl and ethyl groups, respectively, and a fundamentally different steric profile than the unsubstituted methyl comparator (Es = 0.00) [1]. This property directly influences the conformational landscape of any conjugate and the accessibility of the oxadiazolone ring to enzymatic or chemical attack.

5-Position Steric Bulk
Class-level inference
tert-butyl Es = -1.54 vs. methyl Es = 0.00
Predicts slower kinetics in sterically sensitive transformations relative to smaller alkyl analogs.
Taft Es scale from ester hydrolysis; scaffold-specific kinetics to verify.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Differentiation: Hansch π Values for 5-Position Substituents

The lipophilicity introduced by the 5-position substituent is a major determinant of the overall partition coefficient and, consequently, the membrane permeability and non-specific protein binding of derived conjugates. The Hansch hydrophobic substituent constant (π) for tert-butyl is 1.98, which is approximately 3.5-fold the value of the methyl substituent and 1.5-fold that of isopropyl [1]. This difference translates to an approximate 0.8 LogP unit increase for the free sulfonyl chloride relative to the isopropyl analog and approximately a 1.4 LogP unit increase relative to the methyl analog, assuming similar contributions from the rest of the molecule [1].

5-Position Lipophilicity
Class-level inference
tert-butyl π = 1.98 vs. methyl π = 0.56
Supports logP tuning in conjugate library design; approximately 0.8 logP unit increase over isopropyl analog.
Hansch π constants from substituted benzene partition data; conjugate logP requires measurement.
Drug Design ADME Physicochemical Property

Molecular Weight and Bulk Property Differentiation

The molecular weight of the target tert-butyl compound is 268.72 g/mol, which is 42.09 g/mol higher than the methyl analog (MW 226.63 g/mol ) and 14.03 g/mol higher than the isopropyl analog (MW 254.69 g/mol ). This difference directly impacts the mass of material required for equimolar reactions and the final molecular weight of any conjugate, affecting downstream property calculations such as ligand efficiency metrics in medicinal chemistry.

Molecular Weight Offset
Cross-study comparable
268.72 g/mol; +42.09 vs. methyl analog
Affects equimolar mass requirements and ligand efficiency metrics in library production.
Vendor-reported molecular weights; independent verification recommended.
Chemical Procurement Formulation Science Stoichiometry

Sulfonyl Fluoride Analog Comparison: Leaving Group Stability and Reactivity Differentiation

A structurally identical sulfonyl fluoride analog (CAS 2138350-85-1, MW 252.26 g/mol) exists, where the chlorine atom of the target compound is replaced by fluorine [1]. Sulfonyl fluorides are known to exhibit significantly greater aqueous stability and reduced reactivity toward nucleophiles compared to sulfonyl chlorides, often requiring different reaction conditions (e.g., higher temperatures, stronger bases, or the presence of silyl activators) for efficient conjugation. This provides users with a distinct reactivity gradient: the target sulfonyl chloride is the preferred choice when rapid, high-yielding conjugation under mild conditions is required, whereas the sulfonyl fluoride analog is chosen for applications demanding greater warhead stability in protic media or in biological contexts.

Warhead Reactivity Profile
Class-level inference
Sulfonyl chloride: high electrophilicity; Fluoride analog: greater aqueous stability
Chloride supports rapid anhydrous conjugation; fluoride may suit aqueous or biological contexts.
General sulfonyl halide leaving-group principles; direct scaffold-specific kinetics not publicly available.
Chemical Biology Covalent Inhibitors Click Chemistry

Best-Fit Application Scenarios for 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride


Focused Library Synthesis Requiring Maximal Steric Bulk and Lipophilicity at the 5-Position

In medicinal chemistry campaigns where the oxadiazolone 5-position is known or hypothesized to occupy a lipophilic pocket in the target protein (e.g., a hydrophobic sub-pocket of a kinase ATP-binding site, or the deep cavity of a GPCR orthosteric site), the target tert-butyl compound provides the highest attainable steric occupancy and lipophilicity within the commercially available alkyl series. Conjugates derived from this building block are predicted to achieve tighter van der Waals complementarity and potentially greater binding enthalpy compared to those from methyl, ethyl, or isopropyl analogs, based on the Es and π value differentiation established above [1][2].

Rapid Sulfonamide Library Synthesis Under Anhydrous Conditions

The target compound, as a sulfonyl chloride, exhibits intrinsically higher reactivity than its sulfonyl fluoride counterpart (CAS 2138350-85-1) [1]. This makes it the preferred scaffold for high-throughput parallel synthesis of oxadiazolone-containing sulfonamide libraries using amine nucleophiles under standard anhydrous conditions (e.g., DCM or THF with a tertiary amine base at 0°C to room temperature). The tert-butyl group's steric bulk also serves to protect the oxadiazolone ring from undesired nucleophilic attack during such conjugations [1].

Agrochemical or Material Science Intermediate Requiring Enhanced Hydrophobic Character

For applications outside of human therapeutics—such as the synthesis of novel herbicides or hydrophobic polymer additives—the 1.42 π unit increase in lipophilicity conferred by the tert-butyl group relative to the methyl analog [1] can be harnessed to improve logP-dependent properties like soil adsorption or polymer blend compatibility. The existing precedent for tert-butyl oxadiazolone herbicides (e.g., oxadiazon and dimefuron) provides a conceptual framework for using this building block to generate proprietary analogs with tailored physicochemical profiles [2].

Application
Selection Property
Validation Focus
Steric-demanding library synthesis
5-Position steric descriptor (Taft Es)
Conjugate conformation and target-binding study context
Rapid sulfonamide library synthesis
Sulfonyl chloride electrophilicity
Reaction kinetics and product purity under anhydrous conditions
Agrochemical / material science intermediate
Hydrophobicity increment (Hansch π)
logP-dependent property optimization in non-therapeutic contexts
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